molecular formula C6H6CuO6 B588175 Bis[ethyl (pentafluorobenzoyl)pyruvate]copper(II) CAS No. 154937-49-2

Bis[ethyl (pentafluorobenzoyl)pyruvate]copper(II)

Cat. No.: B588175
CAS No.: 154937-49-2
M. Wt: 237.654
InChI Key: FSQAIQPPCOCRAX-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bis[ethyl (pentafluorobenzoyl)pyruvate]copper(II) is a coordination compound with the chemical formula C24H12CuF10O8. It is known for its unique structure, which includes copper(II) ions coordinated with ethyl (pentafluorobenzoyl)pyruvate ligands.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis[ethyl (pentafluorobenzoyl)pyruvate]copper(II) typically involves the reaction of copper(II) salts with ethyl (pentafluorobenzoyl)pyruvate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and moisture interference. The process involves:

Industrial Production Methods

While specific industrial production methods for Bis[ethyl (pentafluorobenzoyl)pyruvate]copper(II) are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance yield and efficiency .

Chemical Reactions Analysis

Types of Reactions

Bis[ethyl (pentafluorobenzoyl)pyruvate]copper(II) can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Bis[ethyl (pentafluorobenzoyl)pyruvate]copper(II) has several scientific research applications:

    Catalysis: It can act as a catalyst in organic reactions, including cross-coupling and oxidation reactions.

    Material Science: The compound is used in the development of new materials with unique electronic and magnetic properties.

    Biological Studies: It is studied for its potential biological activity and interactions with biomolecules.

    Industrial Applications: Potential use in the synthesis of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism by which Bis[ethyl (pentafluorobenzoyl)pyruvate]copper(II) exerts its effects involves coordination chemistry principles. The copper(II) center can interact with various substrates, facilitating electron transfer and catalytic processes. The ethyl (pentafluorobenzoyl)pyruvate ligands stabilize the copper center and influence its reactivity. Molecular targets include organic molecules and biomolecules that can coordinate with the copper center .

Comparison with Similar Compounds

Similar Compounds

    Bis(acetylacetonato)copper(II): Another copper(II) coordination compound with acetylacetonate ligands.

    Bis(benzoylacetonato)copper(II): Similar structure but with benzoylacetonate ligands.

    Bis(trifluoroacetylacetonato)copper(II): Contains trifluoroacetylacetonate ligands.

Uniqueness

Bis[ethyl (pentafluorobenzoyl)pyruvate]copper(II) is unique due to the presence of pentafluorobenzoyl groups, which impart distinct electronic properties and reactivity compared to other copper(II) coordination compounds. This makes it particularly useful in specific catalytic and material science applications .

Properties

IUPAC Name

copper;ethyl 2,4-dioxo-4-(2,3,4,5,6-pentafluorophenyl)butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C12H6F5O4.Cu/c2*1-2-21-12(20)5(19)3-4(18)6-7(13)9(15)11(17)10(16)8(6)14;/h2*3H,2H2,1H3;/q2*-1;+2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZAZTOGEVXGWIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)[CH-]C(=O)C1=C(C(=C(C(=C1F)F)F)F)F.CCOC(=O)C(=O)[CH-]C(=O)C1=C(C(=C(C(=C1F)F)F)F)F.[Cu+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H12CuF10O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

681.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.